

Application Notes & Protocols for Quantifying (R)-Omeprazole in Bulk Drugs

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Compound of Interest

Compound Name: (r)-Omeprazole

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Omeprazole is a proton pump inhibitor that contains a chiral center at the sulfur atom, existing as two enantiomers: (S)-Omeprazole (Esomeprazole) and **(R)-Omeprazole**. Esomeprazole is the therapeutically active isomer, exhibiting a more pronounced inhibitory effect on gastric acid secretion.[1] Therefore, the quantitative determination of the (R)-enantiomer is critical to assess the enantiomeric purity of Esomeprazole bulk drug substance. This document provides detailed, validated analytical methods and protocols for the quantification of **(R)-Omeprazole**.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard for separating and quantifying enantiomers.[2] The following method is a robust and validated procedure for determining **(R)-Omeprazole** in bulk drug samples.

Chromatographic Conditions

| Parameter | Specification |
|----------------------|--|
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane : 2-propanol : acetic acid : triethylamine (100:20:0.2:0.1, v/v/v/v)[3] |
| Flow Rate | 1.2 mL/min[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 300 nm[3] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
| Diluent | Mobile Phase |

Note: Under these conditions, (S)-Omeprazole elutes at approximately 9.65 min and **(R)-Omeprazole** at 11.81 min.[3]

Method Validation Summary

The analytical method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][4][5]

| Validation Parameter | (R)-Omeprazole Specification | Result |
|-----------------------------|--|---|
| Specificity | The method must resolve (R)-Omeprazole from (S)-Omeprazole and other potential impurities. Resolution (R_s) between enantiomers should be ≥ 2.0 . [3] | The method is specific, with baseline separation achieved between the (S)- and (R)-enantiomers. [3] |
| Linearity | A linear relationship between peak area and concentration must be demonstrated. [6] | Linearity was established over the concentration range of 0.5 - 25 $\mu\text{g/mL}$. The correlation coefficient (r^2) was > 0.999 . [6] |
| Accuracy (% Recovery) | To be assessed by spiking the main enantiomer with known amounts of the undesired enantiomer. [2] | The mean recovery for (R)-Omeprazole typically ranges from 93.5% to 104%. [7] |
| Precision (% RSD) | Repeatability (Intra-day) and Intermediate Precision (Inter-day). | Intra-day and Inter-day precision as Relative Standard Deviation (%RSD) was less than 2%. [6] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | 99 ng/mL [6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. | 333 ng/mL [6] |
| Robustness | The method's reliability is tested by making small, deliberate variations in method parameters. | The method is robust for minor changes in flow rate and mobile phase composition. |

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of (R)-Omeprazole

Objective: To quantify the **(R)-Omeprazole** content in a bulk drug sample of Esomeprazole.

1. Reagent and Solution Preparation:

- Mobile Phase: Carefully mix 1000 mL of n-hexane, 200 mL of 2-propanol, 2 mL of glacial acetic acid, and 1 mL of triethylamine. Filter through a 0.45 μm membrane filter and degas before use.[3]
- **(R)-Omeprazole** Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **(R)-Omeprazole** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the linear range (e.g., 0.5, 1, 5, 10, 25 $\mu\text{g/mL}$).[6]

2. Sample Preparation:

- Accurately weigh approximately 25 mg of the Esomeprazole bulk drug substance into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1000 $\mu\text{g/mL}$.
- Filter the solution through a 0.45 μm syringe filter before injection.

3. HPLC System Setup and Operation:

- Set up the HPLC system according to the chromatographic conditions specified in the table above.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

4. System Suitability Test:

- Inject a solution containing both (S)- and **(R)-Omeprazole** (e.g., a racemic omeprazole standard).
- Verify that the resolution between the two enantiomer peaks is ≥ 2.0 .^[3]
- Perform five replicate injections of a standard solution. The %RSD for the peak area of **(R)-Omeprazole** should be $\leq 2.0\%$.

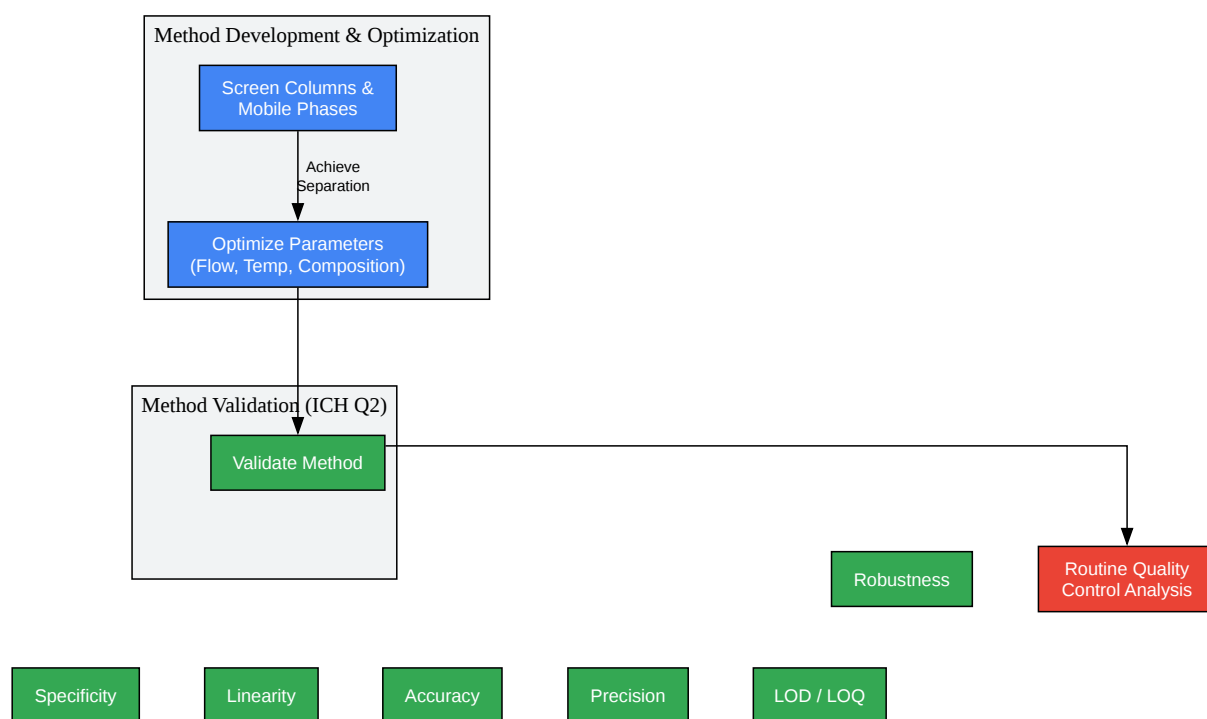
5. Analysis Procedure:

- Inject the prepared blank (mobile phase), followed by the calibration standards in increasing order of concentration.
- Inject the prepared sample solution in duplicate.
- Construct a calibration curve by plotting the peak area of **(R)-Omeprazole** against its concentration for the standard solutions.
- Determine the concentration of **(R)-Omeprazole** in the sample solution using the regression equation from the calibration curve.

6. Calculation:

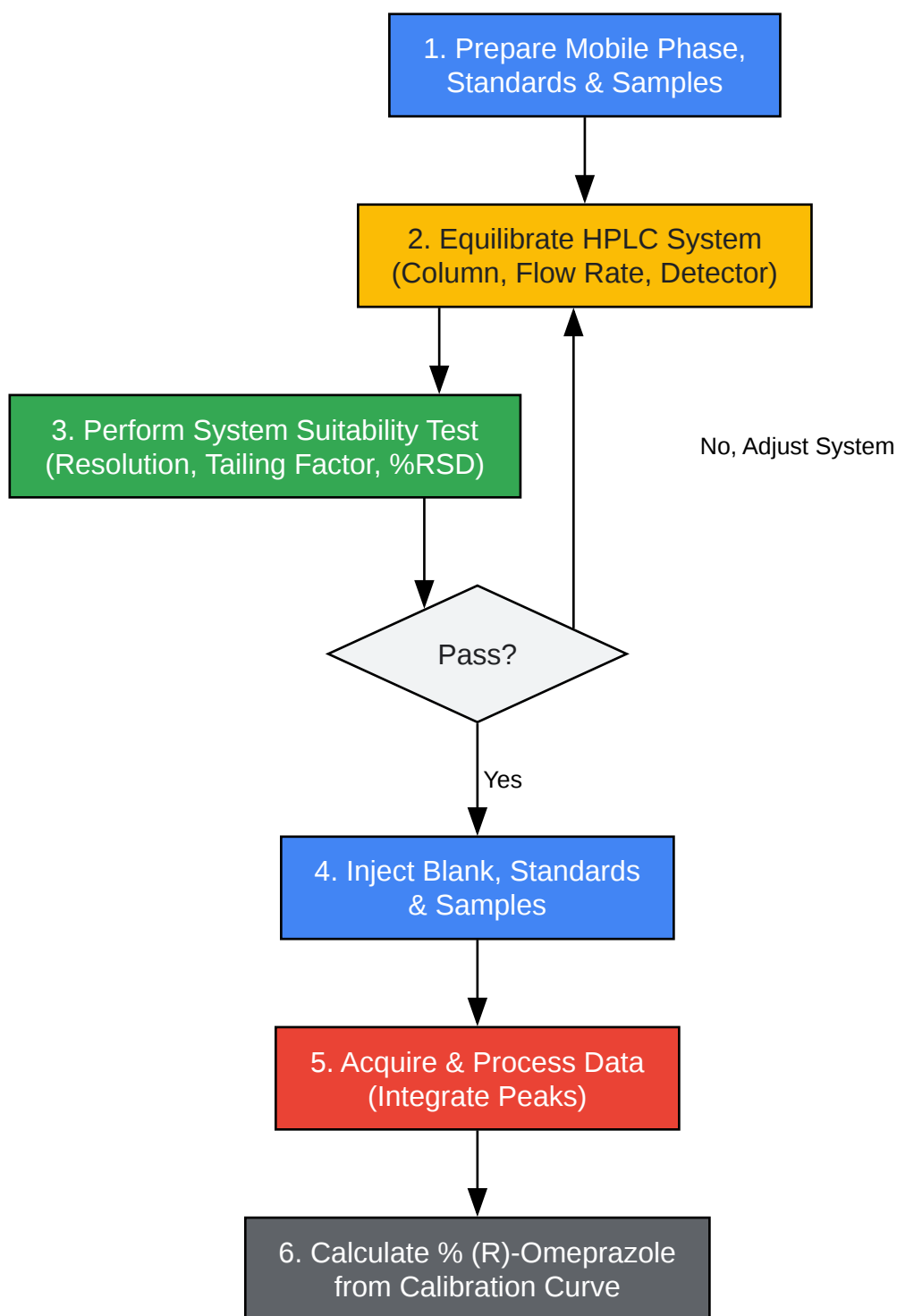
- Calculate the percentage of **(R)-Omeprazole** in the bulk drug substance using the following formula: $\% \text{ (R)-Omeprazole} = (\text{Concentration of R-Ome in sample } (\mu\text{g/mL}) / \text{Concentration of sample solution } (\mu\text{g/mL})) * 100$

Visualizations



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Caption: Workflow for chiral HPLC method development and validation.



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Caption: Experimental workflow for the quantification of **(R)-Omeprazole**.

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